molecular formula C20H19FN6 B12375080 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Cat. No.: B12375080
M. Wt: 362.4 g/mol
InChI Key: LCDPXGBXYYBDQE-UHFFFAOYSA-N
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Description

QP5020 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound has shown significant antitumor efficacy and is being explored for its potential in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of QP5020 involves a structure-based approach starting from SEN177. The nitrogen atom in the pyridine core of SEN177 is replaced with a nitrile group to create a benzonitrile-containing compound . This modification enhances the binding affinity of QP5020 to QPCTL.

Industrial Production Methods: Industrial production methods for QP5020 are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: QP5020 primarily undergoes inhibition reactions with QPCTL. It does not undergo typical organic reactions like oxidation, reduction, or substitution in its role as an inhibitor .

Common Reagents and Conditions: The synthesis of QP5020 involves reagents such as benzonitrile and pyridine derivatives. The reaction conditions include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product .

Major Products Formed: The major product formed from the synthesis of QP5020 is the benzonitrile-based inhibitor itself. The compound is characterized by its high purity and specific inhibitory activity against QPCTL .

Mechanism of Action

QP5020 exerts its effects by inhibiting the activity of glutaminyl-peptide cyclotransferase-like protein (QPCTL). This inhibition prevents the formation of pyroglutamate on CD47, a crucial immune checkpoint molecule. By blocking this pathway, QP5020 enhances the phagocytosis of tumor cells by macrophages and improves the efficacy of immune checkpoint therapies .

Comparison with Similar Compounds

Similar Compounds:

  • SEN177
  • PQ912
  • PBD150

Uniqueness: QP5020 is unique due to its enhanced binding affinity and potency compared to other QPCTL inhibitors like SEN177 and PQ912. The structural modification involving the replacement of the nitrogen atom in the pyridine core with a nitrile group significantly improves its inhibitory activity .

Properties

Molecular Formula

C20H19FN6

Molecular Weight

362.4 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3

InChI Key

LCDPXGBXYYBDQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N

Origin of Product

United States

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